molecular formula C11H14ClNO2 B2512589 3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride CAS No. 1266694-41-0

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride

Cat. No. B2512589
CAS RN: 1266694-41-0
M. Wt: 227.69
InChI Key: FHQDUFUMXRKWDX-UHFFFAOYSA-N
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Description

The compound “3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride” is a derivative of 1,3-benzodioxole . 1,3-Benzodioxole is an organic compound classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling reactions .

Scientific Research Applications

Enantioselective Synthesis in Pharmaceutical Compounds

The compound plays a critical role in the enantioselective synthesis of pharmaceutical products. For instance, it is used in synthesizing the pyrrolidine core of the endothelin antagonist ABT-627 (Atrasentan), a potent agent in medical treatments. This synthesis involves a diastereoselective approach, highlighting the compound's significance in creating enantiopure pharmaceutical products (Buchholz & Reissig, 2003).

Structural Analysis and Derivatives Synthesis

This compound is integral in synthesizing and structuring piperine derivatives, which have various applications in chemistry and pharmacology. The geometrical parameters derived from these syntheses are significant for understanding electron conjugation over molecular structures (Ezawa et al., 2020).

Antioxidant Activity in Novel Derivatives

3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride derivatives demonstrate potent antioxidant activities. These derivatives, containing various substituents, have shown antioxidant activity higher than well-known antioxidants like ascorbic acid, indicating their potential in medicinal chemistry (Tumosienė et al., 2019).

Application in Antimicrobial Compounds

Derivatives of this compound exhibit significant antimicrobial properties. The synthesis of these derivatives involves reacting the compound with various aldehydes, leading to the development of new antibacterial agents (Kostenko et al., 2015).

Role in Electropolymerization and Conducting Polymers

The compound contributes to the synthesis of conducting polymers via electropolymerization, a process crucial in material science and electronics. These polymers, obtained from low oxidation potential monomers based on pyrrole, are stable in their conducting form, demonstrating the compound's utility in advanced material applications (Sotzing et al., 1996).

Future Directions

While specific future directions for “3-(2H-1,3-benzodioxol-5-yl)pyrrolidine hydrochloride” are not available, research into related compounds suggests potential for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-2-10-11(14-7-13-10)5-8(1)9-3-4-12-6-9;/h1-2,5,9,12H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQDUFUMXRKWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC3=C(C=C2)OCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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